

# Comparative Analysis of 1-Halogenated-3-Methylbutanes via $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

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## Compound of Interest

Compound Name: 1-Iodo-3-methylbutane

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A detailed guide for researchers, scientists, and drug development professionals on the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data of **1-iodo-3-methylbutane** and its comparison with 1-bromo-3-methylbutane and 1-chloro-3-methylbutane.

This guide provides a comprehensive comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **1-iodo-3-methylbutane**, 1-bromo-3-methylbutane, and 1-chloro-3-methylbutane. The data presented herein is crucial for the structural elucidation and purity assessment of these compounds, which are common building blocks in organic synthesis. The comparison highlights the influence of the halogen substituent on the chemical shifts of neighboring protons and carbons, providing valuable insights for spectral interpretation.

## $^1\text{H}$ NMR Spectral Data Comparison

The  $^1\text{H}$  NMR spectra of 1-halogenated-3-methylbutanes are characterized by four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are significantly influenced by the electronegativity of the halogen atom, with a general downfield shift observed as the electronegativity of the halogen increases ( $\text{Cl} > \text{Br} > \text{I}$ ).

Compound	Ha (δ, ppm)	Hb (δ, ppm)	Hc (δ, ppm)	Hd (δ, ppm)
1-Iodo-3-methylbutane	3.20 (t, J = 6.8 Hz, 2H)	1.70 (m, 2H)	1.80 (m, 1H)	0.95 (d, J = 6.6 Hz, 6H)
1-Bromo-3-methylbutane	3.41 (t, J = 6.7 Hz, 2H)	1.75 (m, 2H)	1.83 (m, 1H)	0.97 (d, J = 6.6 Hz, 6H)
1-Chloro-3-methylbutane	3.54 (t, J = 6.6 Hz, 2H)	1.67 (m, 2H)	1.80 (m, 1H)	0.96 (d, J = 6.6 Hz, 6H)

Structure and Proton Assignments:

(CH<sub>3</sub>)<sub>2</sub>CH-CH<sub>2</sub>-CH<sub>2</sub>-X || C3 C2 C1

X = I, Br, Cl

Caption: Correlation of chemical structure to NMR signals for **1-iodo-3-methylbutane**.

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